1H-Inden-1-one, 2,3-dihydro-3,3,4,5,7-pentamethyl-
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Overview
Description
“1H-Inden-1-one, 2,3-dihydro-” is a chemical compound with the formula C9H8O . It is also known by other names such as 1-Indanone, α-Hydrindone, α-Indanone, Indan-1-one, Indanone, 1-Indone, Indanone- (1), 2,3-Dihydro-1H-inden-1-one, 2,3-Dihydro-1-indenone, and 2,3-Dihydro-1-indanone .
Molecular Structure Analysis
The molecular structure of “1H-Inden-1-one, 2,3-dihydro-” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The boiling point of “1H-Inden-1-one, 2,3-dihydro-” is 517.2 K . The fusion temperatures are 313 K , 351 K , and 315.15 K . The enthalpy of sublimation is 78.7 ± 2.8 kJ/mol and 83.5 ± 0.7 kJ/mol . The enthalpy of vaporization is 60.3 ± 0.4 kJ/mol for temperatures between 318 and 348 K . The enthalpy of fusion is 17.6 kJ/mol at 314.1 K and 17.78 kJ/mol at 312.9 K .Properties
CAS No. |
10425-83-9 |
---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
3,3,4,5,7-pentamethyl-2H-inden-1-one |
InChI |
InChI=1S/C14H18O/c1-8-6-9(2)12-11(15)7-14(4,5)13(12)10(8)3/h6H,7H2,1-5H3 |
InChI Key |
DZDMYFGMAJZKAN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=O)CC(C2=C1C)(C)C)C |
Canonical SMILES |
CC1=CC(=C2C(=O)CC(C2=C1C)(C)C)C |
Synonyms |
3,3,4,5,7-Pentamethyl-1-indanone |
Origin of Product |
United States |
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